6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one is an organic compound notable for its unique molecular structure, which features a bromine atom at the sixth position and a trifluoromethyl group at the fourth position of a benzofuran ring. This compound is classified under benzofurans, which are heterocyclic compounds that contain a fused benzene and furan ring. The molecular formula for this compound is , and it has a molecular weight of approximately 281.03 g/mol.
The synthesis of 6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps:
The reaction conditions for these processes often require careful temperature control and the use of solvents such as dimethylformamide to facilitate the reactions. Optimization of these parameters is crucial for achieving high yields and purity of the final product .
The molecular structure of 6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one is characterized by:
The compound's structural formula can be represented as follows:
The specific arrangement of atoms in the compound contributes to its unique chemical properties and potential applications in various fields.
6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one exhibits several notable chemical reactions due to its electrophilic nature:
These reactions are essential for exploring the compound's potential in synthetic chemistry.
The mechanism of action for 6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets within biological systems. The bromine and trifluoromethyl substituents modulate the compound's reactivity and binding affinity to various enzymes or receptors. This interaction may lead to alterations in cellular processes, contributing to potential therapeutic effects.
Research is ongoing to elucidate the precise molecular pathways affected by this compound, which could inform its application in medicinal chemistry .
These properties are crucial for determining the handling and storage requirements for this compound in laboratory settings .
6-Bromo-4-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-one has several noteworthy applications across various scientific disciplines:
These applications highlight the compound's versatility and importance in ongoing scientific research .
Organocatalytic asymmetric synthesis enables precise stereocontrol in constructing brominated dihydrobenzofuranones. Chiral H8-BINOL-derived catalysts—notably phosphoric acids and N-triflyl phosphoramides—facilitate enantioselective C–C bond formation and ring closure. These catalysts exploit in situ imine activation or Michael addition pathways to generate quaternary stereocenters adjacent to the benzofuranone core. For example, calcium phosphate catalysts derived from (R)-H8-BINOL promote electrophilic amination of 3-aryl-2-benzofuranones with dibenzyl azodicarboxylate, achieving >99% ee and 85–92% yield under mild conditions [2]. The rigidity and tunable acidity of H8-BINOL scaffolds enhance enantioselectivity by creating well-defined chiral pockets that direct reagent approach trajectories [2].
Table 1: Performance of H8-BINOL-Derived Organocatalysts
| Catalyst Type | Reaction | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| (R)-H8-BINOL Ca²⁺ salt | Electrophilic amination | 85–92 | >99 | [2] |
| N-Triflyl phosphoramide | Michael addition-cyclization cascade | 78 | 95 | [2] |
| Ti(IV) complex | Aryl addition to aldehydes | 91 | 97 | [2] |
Key limitations include the requirement for anhydrous conditions and molecular sieves (4 Å) to suppress catalyst deactivation. Recent advances focus on in situ generation of electrophilic brominating agents paired with chiral ammonium salts to achieve C6-bromination with 90% regioselectivity [7] [8].
Transition metal-catalyzed radical cyclizations provide efficient access to polycyclic dihydrobenzofuran scaffolds. Rh(III)-catalyzed C–H functionalization/[3+2] annulation between N-phenoxyacetamides and cyclopropylidenemethyl alkenes assembles 3-ethylidene-2,3-dihydrobenzofurans with 37–80% yield [3]. The reaction proceeds via directed ortho C–H activation, alkene insertion, and redox-neutral cyclization, tolerating electron-donating (-OMe) and halogen substituents (-Br, -Cl). Dual catalytic systems (e.g., Fe/Cu) further enable oxidative cyclization of 2-vinylphenols, forming tricyclic benzofurans through sequential C–O/C–C bond formation [3].
Table 2: Transition Metal-Catalyzed Cyclization to Dihydrobenzofurans
| Catalyst System | Substrate Coupling | Yield Range (%) | Key Feature |
|---|---|---|---|
| [Cp*RhCl₂]₂/NaOAc | N-Phenoxyacetamide + alkenes | 37–80 | Chelation-assisted C–H activation |
| FeCl₃/Cu(OTf)₂ | 2-Vinylphenol + diazo compound | 65–75 | Radical relay cyclization |
| Ni(0)/chiral phosphine | ortho-Haloaryl ketones + aldehydes | 70–86 | Enantioselective desymmetrization |
Mechanistic studies confirm radical intermediates via ESR spectroscopy, with aryl radicals adding across alkenes prior to 5-exo-trig cyclization. This strategy accommodates trifluoromethyl groups at C4 without competing defluorination [3] [6].
Late-stage trifluoromethylation circumvents pre-functionalization limitations in benzofuran synthesis. Two predominant strategies exist:
Table 3: Trifluoromethylation Methods for Benzofurans
| Method | Reagents | Scope | Limitations |
|---|---|---|---|
| Copper-catalyzed tandem cyclization | KOH, CuI, phenanthroline | 2-CF₃-3-vinyl derivatives | Moderate yields (40–75%) |
| I₂/CuI/TMSCF₃ cascade | I₂, TMSCF₃, CuI, KF | 3-CF₃ benzofurans | Sensitivity to steric bulk |
| Electrophilic SeCF₃ transfer | TsSeCF₃, TfOH | 3-SeCF₃ dihydrobenzofurans | Requires acid catalysis |
Electrophilic trifluoromethylselenolation using TsSeCF₃ under TfOH catalysis installs -SeCF₃ at C3 (72% yield), leveraging benzofuran’s inherent nucleophilicity [6].
Regioselective C6-bromination remains challenging due to competing electrophilic aromatic substitution (SEAr) at electron-rich C5/C7 positions. Modern strategies include:
Table 4: Bromination Techniques for Dihydrobenzofurans
| Method | Regioselectivity | Key Advantage | Substrate Constraints |
|---|---|---|---|
| Directed ortho metalation | C6 > C5 (20:1) | Tolerance of CF₃ groups | Requires carbamoyl DG |
| MBH allylic substitution | C6 (95%) | Enantioselective variant exists | Limited to MBH adducts |
| Superacidic isomerization | C5 → C6 migration | Corrects non-selective bromination | Acid-sensitive groups fail |
These methods enable late-stage diversification, as C6-brominated products serve as Suzuki coupling partners for pharmaceutical intermediates [8].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1